
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,6-dimethylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of 3-methoxyphenylacetic acid with a pyrrolidinone derivative. The subsequent cyclization and amidation lead to the formation of the target compound. Detailed synthetic pathways and reaction conditions can be found in the literature .
Molecular Structure Analysis
Compound X adopts a three-dimensional conformation due to the presence of the pyrrolidinone and dimethylmorpholine rings. The 3-methoxyphenyl group contributes to its overall shape. X-ray crystallography and spectroscopic techniques (such as FT-IR, FT-Raman, and NMR) have been employed to elucidate its precise structure .
Aplicaciones Científicas De Investigación
Heterocyclic Derivative Syntheses
Research in heterocyclic chemistry, particularly involving palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions, has shown that various heterocyclic derivatives can be synthesized with satisfactory yields. These reactions are carried out under specific conditions and can lead to the formation of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. Such processes have significant implications for the development of pharmacologically active compounds and offer insights into the utility of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,6-dimethylmorpholine-4-carboxamide in medicinal chemistry (Bacchi et al., 2005).
Novel Benzodifuranyl and Heterocyclic Compounds
The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has been explored, demonstrating potent analgesic and anti-inflammatory activities. These compounds, including various pyrimidines, triazines, oxadiazepines, and thiazolopyrimidines, indicate the versatility of this compound as a precursor for the synthesis of biologically active molecules. The significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects of these derivatives highlight their potential in pharmaceutical research and development (Abu‐Hashem et al., 2020).
Synthesis of 1H-1-pyrrolylcarboxamides
The synthesis of substituted 1H-1-pyrrolylcarboxamides through acyl chlorides demonstrates the chemical versatility and potential pharmacological interest of this compound derivatives. These compounds, synthesized via various amines and pyrrole compounds, have been characterized for their potential in medicinal chemistry, showcasing the broad applicability of this chemical structure in developing pharmacologically relevant molecules (Bijev et al., 2003).
Molecular Interaction Studies
Investigations into the molecular interactions of specific antagonists with cannabinoid receptors shed light on the structural and functional dynamics of this compound derivatives. Such studies contribute to the understanding of receptor-ligand interactions, offering potential pathways for the development of targeted therapies in neurological and psychological disorders (Shim et al., 2002).
Propiedades
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-12-9-20(10-13(2)25-12)18(23)19-14-7-17(22)21(11-14)15-5-4-6-16(8-15)24-3/h4-6,8,12-14H,7,9-11H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLFJJGXRLIRBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]benzaldehyde](/img/structure/B2920368.png)



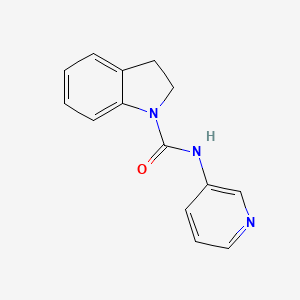
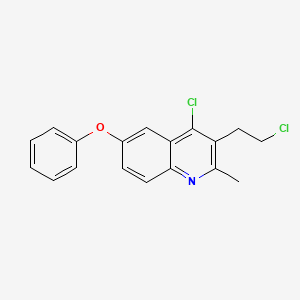
![(4-Bromothiophen-2-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2920379.png)
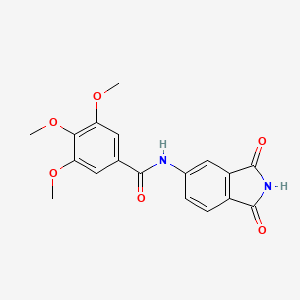
![4-fluoro-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2920382.png)
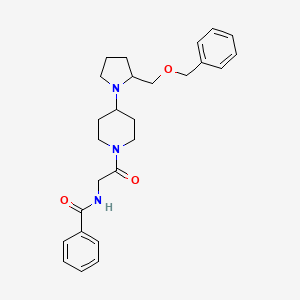
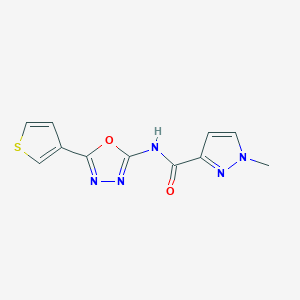

![[1-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol](/img/structure/B2920388.png)